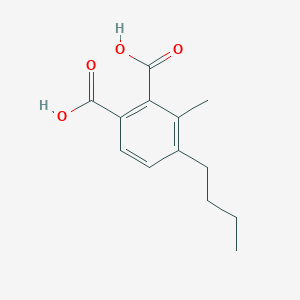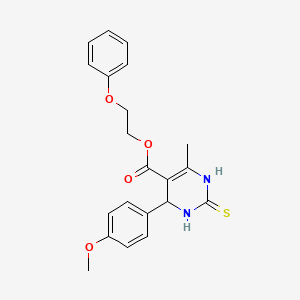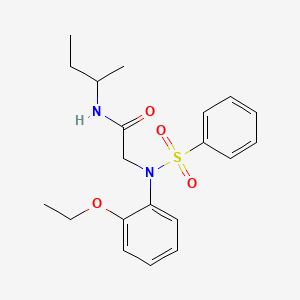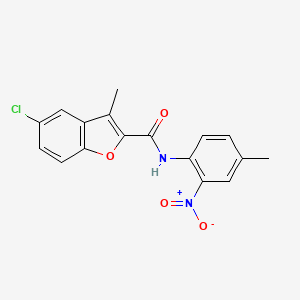
4-butyl-3-methylphthalic acid
Vue d'ensemble
Description
4-butyl-3-methylphthalic acid, also known as BMPA, is a carboxylic acid that has been used extensively in scientific research. BMPA is a versatile compound that has found applications in various fields, including materials science, organic synthesis, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-butyl-3-methylphthalic acid is not fully understood. However, it is believed that 4-butyl-3-methylphthalic acid exerts its effects by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to the suppression of inflammation and tumor growth.
Biochemical and Physiological Effects:
4-butyl-3-methylphthalic acid has been shown to have anti-inflammatory and anti-tumor effects in various studies. In animal studies, 4-butyl-3-methylphthalic acid has been shown to reduce inflammation and tumor growth. 4-butyl-3-methylphthalic acid has also been shown to reduce the levels of certain inflammatory cytokines in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-butyl-3-methylphthalic acid in lab experiments include its versatility, ease of synthesis, and low cost. 4-butyl-3-methylphthalic acid can be synthesized in large quantities, making it an ideal compound for large-scale experiments. However, the limitations of using 4-butyl-3-methylphthalic acid in lab experiments include its potential toxicity and lack of information on its long-term effects.
Orientations Futures
There are several future directions for 4-butyl-3-methylphthalic acid research. One direction is to investigate the potential use of 4-butyl-3-methylphthalic acid as a drug for the treatment of inflammatory and tumor-related diseases. Another direction is to study the mechanism of action of 4-butyl-3-methylphthalic acid in more detail to better understand its effects on the body. Additionally, future research could focus on developing new synthesis methods for 4-butyl-3-methylphthalic acid to improve its purity and yield.
Conclusion:
In conclusion, 4-butyl-3-methylphthalic acid is a versatile compound that has found applications in various scientific research fields. Its synthesis method is relatively simple, and it has been shown to have anti-inflammatory and anti-tumor effects. However, more research is needed to fully understand its mechanism of action and long-term effects. Future research could focus on developing 4-butyl-3-methylphthalic acid as a drug for the treatment of inflammatory and tumor-related diseases and improving its synthesis methods.
Applications De Recherche Scientifique
4-butyl-3-methylphthalic acid has found applications in various scientific research fields, including materials science, organic synthesis, and pharmaceuticals. In materials science, 4-butyl-3-methylphthalic acid has been used as a monomer to synthesize polymers with high thermal stability and mechanical strength. In organic synthesis, 4-butyl-3-methylphthalic acid has been used as a building block to synthesize various organic compounds. In pharmaceuticals, 4-butyl-3-methylphthalic acid has been used as a starting material to synthesize drugs with anti-inflammatory and anti-tumor properties.
Propriétés
IUPAC Name |
4-butyl-3-methylphthalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-3-4-5-9-6-7-10(12(14)15)11(8(9)2)13(16)17/h6-7H,3-5H2,1-2H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRWTZTUXIOXMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C(=C(C=C1)C(=O)O)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butyl-3-methylphthalic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B5216401.png)





![(2R*,6S*)-4-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5216454.png)
![4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-2-pyrimidinamine](/img/structure/B5216457.png)
![1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5216462.png)
![butyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B5216467.png)

![1-[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(2-thienylmethyl)methanamine](/img/structure/B5216485.png)

![3-chloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5216497.png)